Cas no 1076198-74-7 (1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester)

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester structure
1076198-74-7 structure
商品名:1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester
CAS番号:1076198-74-7
MF:C15H20N2O5
メガワット:308.3297
CID:824204
PubChem ID:45038085

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester 化学的及び物理的性質

名前と識別子

    • 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXYLIC ACID, N-HYDROXYSUCCINIMIDE ESTER
    • (2,5-dioxopyrrolidin-1-yl) 1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylate
    • 1-Acetyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester
    • 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester
    • DTXSID20661773
    • 1-[(1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)oxy]pyrrolidine-2,5-dione
    • J-001936
    • 1076198-74-7
    • インチ: InChI=1S/C15H20N2O5/c1-9(18)17-14(2,3)8-10(15(17,4)5)13(21)22-16-11(19)6-7-12(16)20/h8H,6-7H2,1-5H3
    • InChIKey: NWRHMOJKYFPIQY-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)N1C(C=C(C1(C)C)C(=O)ON2C(=O)CCC2=O)(C)C

計算された属性

  • せいみつぶんしりょう: 308.13700
  • どういたいしつりょう: 308.137
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 587
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 84A^2

じっけんとくせい

  • 密度みつど: 1.28±0.1 g/cm3(Predicted)
  • ふってん: 437.8±55.0 °C(Predicted)
  • PSA: 83.99000
  • LogP: 0.81510

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-206120-10 mg
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester,
1076198-74-7
10mg
¥2482.00 2023-06-01
TRC
A188535-100mg
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester
1076198-74-7
100mg
$ 1206.00 2023-04-19
TRC
A188535-25mg
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester
1076198-74-7
25mg
$ 368.00 2023-04-19
TRC
A188535-10mg
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester
1076198-74-7
10mg
$ 161.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-206120-10mg
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester,
1076198-74-7
10mg
¥2482.00 2023-09-05
TRC
A188535-5mg
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester
1076198-74-7
5mg
$ 115.00 2023-04-19
TRC
A188535-50mg
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester
1076198-74-7
50mg
$ 718.00 2023-04-19

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester 関連文献

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Esterに関する追加情報

Introduction to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester (CAS No. 1076198-74-7) and Its Applications in Modern Chemical Biology

The compound 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester (CAS No. 1076198-74-7) represents a fascinating intersection of organic chemistry and bioconjugation techniques. This specialized reagent has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile applications in the synthesis of bioactive molecules. The presence of both an acetyl group and a hydroxysuccinimide (NHS) ester moiety makes it a particularly valuable tool for the modification and functionalization of biomolecules such as peptides, proteins, and nucleic acids.

In recent years, the demand for high-quality reagents that facilitate the efficient conjugation of biomolecules has surged, driven by advancements in therapeutic development and diagnostic imaging. The 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester has emerged as a cornerstone in this domain, offering researchers a reliable means to perform amine-specific modifications. The N-Hydroxysuccinimide (NHS) ester functionality is particularly noteworthy, as it enables facile coupling with primary amines present in biomolecules under mild conditions. This compatibility is essential for maintaining the structural integrity and biological activity of target molecules during conjugation processes.

The tetramethyl substitution on the pyrroline ring contributes to the compound's stability and solubility profile, making it suitable for a wide range of experimental conditions. This structural feature is particularly advantageous in environments where sensitivity to hydrolysis or degradation is a concern. Furthermore, the acetyl group provides an additional point of modification, allowing for further derivatization or functionalization as needed. These features collectively position 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester as an indispensable tool for synthetic chemists and biochemists working on complex molecular architectures.

Recent studies have highlighted the compound's utility in the development of novel therapeutics. For instance, researchers have leveraged its NHS ester functionality to create bifunctional probes for imaging applications. These probes often require precise conjugation to targeting ligands while maintaining stability under physiological conditions. The 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester has proven effective in this context, enabling the creation of probes with enhanced sensitivity and specificity. Such advancements are critical for improving diagnostic accuracy and facilitating early detection of diseases.

Another notable application lies in the field of peptide drug development. Peptide-based therapeutics have gained prominence due to their high specificity and low immunogenicity compared to small-molecule drugs. However, their clinical translation often faces challenges related to stability and bioavailability. The use of reagents like 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester allows for site-specific modifications that can enhance peptide stability and improve pharmacokinetic profiles. This has opened new avenues for optimizing peptide-based drugs and expanding their therapeutic potential.

The compound's versatility extends to nucleic acid research as well. Oligonucleotides are increasingly being explored as therapeutic agents for genetic disorders and cancer treatment. Conjugating oligonucleotides with other biomolecules or functional groups often requires reliable modifying agents. The NHS ester functionality of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester facilitates this process by enabling efficient coupling with nucleophilic residues on oligonucleotides or other conjugation partners. This capability is crucial for developing next-generation nucleic acid-based therapeutics that offer improved efficacy and reduced off-target effects.

The chemical properties of this compound also make it suitable for materials science applications. Researchers have utilized it in the synthesis of functional polymers and coatings where precise molecular modifications are required. The ability to incorporate bioactive moieties into polymers via NHS ester coupling opens up possibilities for creating smart materials with tailored properties. These materials could find applications in biomedicine (e.g., drug-eluting stents), electronics (e.g., conductive polymers), or environmental science (e.g., biosensors).

In summary, 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester (CAS No. 1076198-74-7) stands out as a multifaceted reagent with broad utility across multiple scientific disciplines. Its unique combination of structural features—namely the NHS ester and acetyl group, coupled with the stability imparted by tetramethyl substitution—makes it an invaluable asset for researchers seeking to modify biomolecules with precision. As our understanding of molecular interactions deepens and new therapeutic modalities emerge, 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester will undoubtedly continue to play a pivotal role in advancing scientific discovery.

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